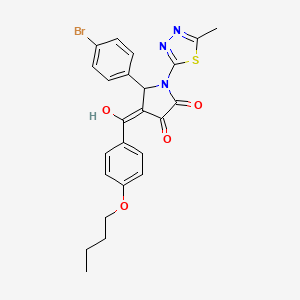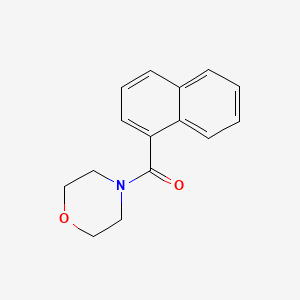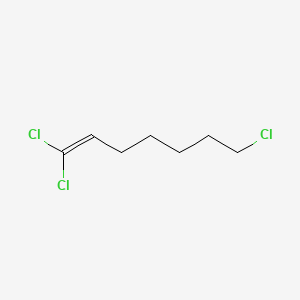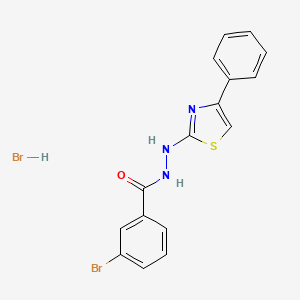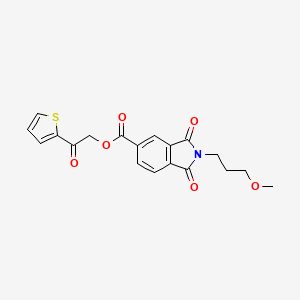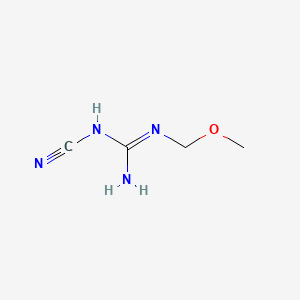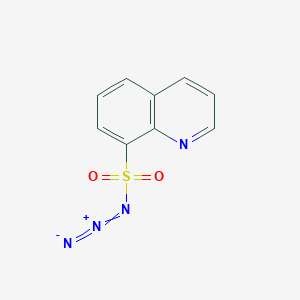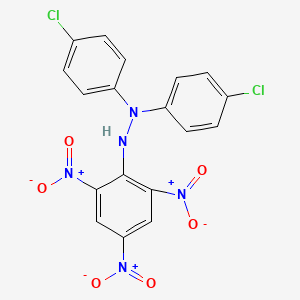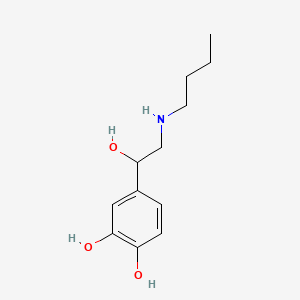
3,4-Dihydroxy-alpha-(butylaminomethyl)benzyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-alpha-(butylaminomethyl)benzyl alcohol typically involves the conversion of tyrosine through a series of enzymatic reactions. The process includes hydroxylation, decarboxylation, and methylation steps to produce the final compound . Industrial production methods often utilize chemical synthesis routes, starting from catechol and involving multiple steps of protection, functional group transformation, and deprotection .
化学反応の分析
Types of Reactions
3,4-Dihydroxy-alpha-(butylaminomethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adrenochrome and other quinone derivatives.
Reduction: The compound can be reduced to form dihydroxyphenylethanol derivatives.
Substitution: It can undergo substitution reactions at the hydroxyl groups or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Adrenochrome and quinone derivatives.
Reduction: Dihydroxyphenylethanol derivatives.
Substitution: Various acylated and alkylated derivatives.
科学的研究の応用
3,4-Dihydroxy-alpha-(butylaminomethyl)benzyl alcohol has a wide range of applications in scientific research:
Chemistry: Used as a standard in chromatographic methods and as a reagent in organic synthesis.
Biology: Studied for its role in neurotransmission and its effects on various physiological processes.
Medicine: Used in emergency medicine to treat anaphylaxis, cardiac arrest, and asthma attacks.
Industry: Employed in the formulation of pharmaceuticals and as an additive in certain industrial processes.
作用機序
The compound exerts its effects by binding to alpha and beta-adrenergic receptors, leading to the activation of G protein-coupled receptor pathways. This results in the activation of adenylate cyclase, increased cyclic AMP levels, and subsequent activation of protein kinase A. These molecular events lead to various physiological responses, including increased heart rate, vasoconstriction, and bronchodilation .
類似化合物との比較
Similar Compounds
Norepinephrine: Similar in structure but lacks a methyl group on the amine.
Dopamine: Precursor to epinephrine, lacks hydroxyl groups on the benzene ring.
Isoproterenol: Synthetic analog with similar adrenergic activity but different side chain structure.
Uniqueness
3,4-Dihydroxy-alpha-(butylaminomethyl)benzyl alcohol is unique due to its dual action on both alpha and beta-adrenergic receptors, making it highly effective in emergency medical situations. Its rapid onset of action and potent physiological effects distinguish it from other similar compounds .
特性
CAS番号 |
1951-20-8 |
|---|---|
分子式 |
C12H19NO3 |
分子量 |
225.28 g/mol |
IUPAC名 |
4-[2-(butylamino)-1-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H19NO3/c1-2-3-6-13-8-12(16)9-4-5-10(14)11(15)7-9/h4-5,7,12-16H,2-3,6,8H2,1H3 |
InChIキー |
ZCIITWDRVZDHDR-UHFFFAOYSA-N |
正規SMILES |
CCCCNCC(C1=CC(=C(C=C1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide](/img/structure/B14167203.png)
![1-(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one](/img/structure/B14167207.png)
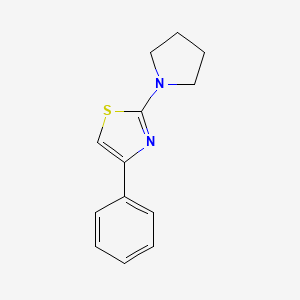
![2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14167226.png)
